molecular formula C7H7BN2O3 B3224423 (5-Cyano-2-methoxypyridin-3-yl)boronic acid CAS No. 1231231-15-4

(5-Cyano-2-methoxypyridin-3-yl)boronic acid

Cat. No.: B3224423
CAS No.: 1231231-15-4
M. Wt: 177.96 g/mol
InChI Key: IVQRJPCEJUPSMX-UHFFFAOYSA-N
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Description

(5-Cyano-2-methoxypyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyano group and a methoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, donating an organic group to a metal catalyst, typically palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The suzuki–miyaura cross-coupling reactions in which it participates can be used to synthesize a wide variety of organic compounds . These compounds can then interact with various biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

Boronic acids are generally known for their stability, which can influence their bioavailability .

Result of Action

The primary result of the action of (5-Cyano-2-methoxypyridin-3-yl)boronic acid is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, Suzuki–Miyaura cross-coupling reactions typically require a palladium catalyst and a base . The choice of these reagents, as well as the reaction temperature and solvent, can significantly affect the reaction’s outcome . Furthermore, while boronic acids are generally stable, they can decompose under certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyano-2-methoxypyridin-3-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process . Additionally, the use of acoustic dispensing technology has been explored to accelerate the synthesis and miniaturize reaction scouting, allowing access to large libraries of boronic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

(5-Cyano-2-methoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Thiols and Diphenyl Phosphate: Used in protodeboronation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds, while Chan-Lam coupling can produce amines or ethers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyano-2-methoxypyridin-3-yl)boronic acid is unique due to the presence of both cyano and methoxy groups on the pyridine ring. This combination of functional groups enhances its reactivity and makes it a versatile reagent in various chemical transformations .

Properties

IUPAC Name

(5-cyano-2-methoxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O3/c1-13-7-6(8(11)12)2-5(3-9)4-10-7/h2,4,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQRJPCEJUPSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OC)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726116
Record name (5-Cyano-2-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231231-15-4
Record name (5-Cyano-2-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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